2-cyano-N-(2-methyl-5-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-2-3-8(13(15)16)6-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVPKFHLBOLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with cyanoacetic acid or its esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Condensation Reactions: Aldehydes and ketones are typical reactants, often in the presence of acidic or basic catalysts.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Various substituted cyanoacetamides.
Condensation Reactions: Heterocyclic compounds such as pyrroles and pyrazoles.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Biological Activities
Antibacterial Activity:
Research has indicated that 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide exhibits significant antibacterial properties. A study evaluating various cyanoacetamides found that this compound demonstrated effective inhibition against several bacterial strains, suggesting potential applications in developing new antibacterial agents.
Antineoplastic Applications:
In oncology, compounds similar to this compound have been explored for their antineoplastic properties. The structural characteristics of cyanoacetamides allow them to interact with biological targets involved in cancer progression, potentially leading to the development of novel anticancer therapies .
Applications in Medicinal Chemistry
Drug Development:
Due to its ability to form heterocyclic compounds, this compound serves as a valuable building block in medicinal chemistry. It can be utilized to synthesize various derivatives that may exhibit enhanced biological activities or improved pharmacological profiles .
Case Studies:
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Cyanoacetamide Derivatives
Structural and Functional Variations
Cyanoacetamide derivatives are characterized by their cyano (-CN) and amide (-CONH-) functional groups, with structural diversity arising from substituents on the aromatic or heterocyclic moieties. Below is a comparative analysis of key analogs:
Substituent Effects on the Aromatic Ring
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS: 846023-24-3): Substituents: Two chlorine atoms and a methoxy (-OCH₃) group. Molecular Weight: 259.09 g/mol. Melting Point: 165–167°C. Applications: Pesticide intermediate and insecticide . Comparison: The electron-withdrawing Cl and electron-donating -OCH₃ groups alter reactivity compared to the nitro group in the target compound. This derivative exhibits higher polarity, affecting solubility and pesticidal activity.
- N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide: Substituents: Chloro (-Cl) and nitro (-NO₂) groups. The chloro-nitro combination may favor agrochemical applications .
- 2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide: Substituents: Morpholino heterocycle with a ketone group. Synthesis: Uses EDC·HCl coupling in dichloromethane, yielding 76% . Comparison: The morpholino group introduces hydrogen-bonding capability, improving solubility and bioavailability, which is advantageous in drug design.
Heterocyclic Derivatives
- 2-Cyano-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide: Structure: Pyrazole ring with cyano substituents. Synthesis: Prepared via cyanoacetylation of pyrazole derivatives using Ac₂O . Comparison: The pyrazole core enhances thermal stability and metal coordination, relevant in coordination chemistry and catalysis.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide | C₁₀H₉N₃O₃ | 219.20 | Not reported | -NO₂, -CH₃ |
| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | C₁₀H₈Cl₂N₂O₂ | 259.09 | 165–167 | -Cl, -OCH₃ |
| 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide | C₁₂H₁₄N₂O₃ | 235.25 | Not reported | -OCH₃ (two groups) |
| 2-Cyano-N-(1-phenylethyl)acetamide | C₁₁H₁₂N₂O | 219.25 | Not reported | Phenyl, -CH₂CH₃ |
Key Observations :
- Nitro groups (e.g., in the target compound) lower electron density on the aromatic ring, increasing stability but reducing solubility in polar solvents.
- Methoxy and morpholino groups improve solubility due to hydrogen-bonding capacity .
- Chlorine substituents enhance lipophilicity, favoring agrochemical applications .
Reactivity Trends :
- Electron-withdrawing groups (e.g., -NO₂) accelerate nucleophilic aromatic substitution but may hinder amide bond formation.
- Steric hindrance from methyl groups (target compound) reduces reaction rates compared to less hindered analogs.
Biological Activity
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 219618-09-4) is an organic compound that belongs to the class of cyanoacetamides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of both cyano and nitro functional groups enhances its reactivity and biological profile.
The compound features a cyano group (), a nitro group (), and an acetamide moiety, making it versatile in synthetic organic chemistry. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group acts as an electron-withdrawing entity, which can enhance the compound's susceptibility to nucleophilic attacks. Additionally, the nitro group can be reduced to form amino derivatives, potentially leading to diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the nitro group is often linked to enhanced antibacterial activity against various pathogens.
- Anticancer Potential : Some derivatives of cyanoacetamides have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds containing cyano and nitro groups have been studied for their ability to inhibit specific enzymes, which can be crucial in developing therapeutic agents for diseases such as cancer and infections.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial efficacy of various cyanoacetamides found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : In vitro studies demonstrated that derivatives of cyanoacetamides could induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound showed potential in inhibiting proliferation in breast cancer cell lines .
- Enzyme Inhibition : Research indicated that compounds with a similar structure could inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Contains cyano and nitro groups | Antimicrobial, anticancer |
| 2-cyano-N-(4-nitrophenyl)acetamide | Similar structure but different substitution | Moderate antibacterial activity |
| 2-cyano-N-(2-nitrophenyl)acetamide | Similar structure with different nitro position | Lower anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide, and how can reaction conditions be monitored for purity?
- Methodological Answer : The compound is typically synthesized via cyanoacetylation of substituted anilines. For example, reacting 2-methyl-5-nitroaniline with cyanoacetic acid in ethanol under acidic conditions (e.g., piperidine as a catalyst) at 0–5°C for 2 hours yields the product . Reaction progress can be tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Final purification involves recrystallization from ethanol. Key spectroscopic data (e.g., 1H NMR: δ 3.30 ppm for –CH2–CN; δ 8.34 ppm for –NH) confirm structural integrity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar acetamide derivatives?
- Methodological Answer :
- 1H NMR : The methyl group (–CH3) at the 2-position of the phenyl ring appears as a doublet (δ ~1.45 ppm), while the –CH2–CN group resonates as a singlet (δ 3.30–3.31 ppm). The aromatic protons of the nitro-substituted phenyl ring show distinct splitting patterns (δ 7.28–7.90 ppm) .
- Mass Spectrometry (MS) : The molecular ion peak (M+1) typically appears at m/z ~235–250, with fragmentation patterns indicating loss of the cyano group (–CN, 26 Da) .
- FT-IR : Strong absorbance at ~2200 cm⁻¹ confirms the nitrile group, while amide C=O stretching appears at ~1680 cm⁻¹ .
Q. What are the stability considerations for this compound under standard laboratory storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the nitrile (–CN) and nitro (–NO2) groups. Store in airtight containers under inert gas (N2 or Ar) at –20°C. Degradation products (e.g., carboxylic acid derivatives from hydrolysis) can be identified via HPLC-MS with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do substituents (e.g., nitro, methyl, cyano) influence the compound’s bioactivity and intermolecular interactions?
- Methodological Answer :
- The nitro group enhances electron-withdrawing effects, stabilizing charge-transfer complexes in enzyme-binding assays (e.g., carbonic anhydrase inhibition) .
- The methyl group at the 2-position sterically hinders planarization of the phenyl ring, affecting π-π stacking in crystal structures. This can be analyzed via X-ray crystallography using SHELXL for refinement .
- The cyano group participates in hydrogen bonding (e.g., N–H⋯N≡C interactions), as confirmed by graph-set analysis (e.g., Etter’s notation for hydrogen-bonding patterns) .
Q. How can conflicting reports on biological activity (e.g., cytotoxicity vs. inactivity) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line specificity, dose thresholds). For example:
- Dose-response studies : Test across a range (0.1–100 μM) to identify IC50 values. In leukemia cell lines (e.g., CCRF-CEM), selective cytotoxicity is observed at IC50 ~10 μM, while non-cancerous cells show no effect at ≤50 μM .
- Impurity analysis : Use HPLC (≥95% purity threshold) to exclude artifacts from byproducts (e.g., hydrolyzed cyano groups) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., α-carbon adjacent to –CN). Fukui indices identify regions prone to nucleophilic attack .
- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina. The nitro group’s orientation in the active site correlates with inhibitory potency (Ki ~0.5 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
